Jolkinolide B
Overview
Description
Jolkinolide B is a bioactive diterpenoid isolated from the dried root of Euphorbia fischeriana Steud . It exhibits anticancer, anti-inflammatory, and immunomodulatory activities . It has been found to induce apoptosis in numerous human cancer cell lines including breast cancer MDA-MB-231, MCF7, chronic myeloid leukemia K562, leukemic U937, and LNCaP cells .
Synthesis Analysis
The first efficient synthesis of Jolkinolide A and B was reported from the diosphenol . The new synthetic method described may find use in the preparations of 4-ylidene-2,3-substituted butenolides .Molecular Structure Analysis
The empirical formula of Jolkinolide B is C20H26O4 . It has a molecular weight of 330.42 .Chemical Reactions Analysis
Jolkinolide B has been found to enhance the apoptosis of human leukemia HL-60, THP-1, and U937 cells . It also inhibits breast cancer, laryngeal cancer, and colorectal cancer .Physical And Chemical Properties Analysis
Jolkinolide B is a white to beige powder . It is soluble in DMSO at 2 mg/mL when warmed .Scientific Research Applications
Anticancer Activity
Jolkinolide B has demonstrated notable antitumor effects across various cancer cell lines, including liver, leukemia, prostate, lung, breast, and laryngeal cancers. Studies have shown that Jolkinolide B induces apoptosis (programmed cell death) in cancer cells through different mechanisms, including:
Inhibition of Cell Proliferation and Induction of Apoptosis
Research on HepG2 liver cancer cells revealed that Jolkinolide B disrupts multiple metabolic pathways, leading to cell death (Yan et al., 2019). Similarly, studies on human leukemic U937 cells and prostate LNCaP cancer cell lines have confirmed its apoptosis-inducing effects through mechanisms like downregulation of PI3K/Akt and induction of neuroendocrine differentiation (Wang et al., 2011), (Liu et al., 2002).
Impact on Glycolysis and Cellular Metabolism
In non-small cell lung cancer (NSCLC) cells, Jolkinolide B was found to inhibit glycolysis, a critical process for cancer cell survival, by downregulating hexokinase 2 expression through the Akt/mTOR pathway (Gao & Han, 2018).
Anti-inflammatory and Immunomodulatory Effects
Jolkinolide B has also been reported to exhibit anti-inflammatory and immunomodulatory activities. For example, it has been shown to inhibit the production of inflammatory mediators in murine macrophages and protect against acute lung injury by suppressing NF-κB and MAPK activation (Uto et al., 2012), (Yang et al., 2015).
Novel Drug Delivery Systems
Recent advancements include the development of a nano-traditional Chinese medicine (nano-TCM) platform using black phosphorus quantum dots (BPQDs) to enhance the antitumor efficacy of Jolkinolide B against lymphoma, showcasing its potential in innovative therapeutic applications (Zhao et al., 2020).
Safety And Hazards
Future Directions
Jolkinolide B has shown promising results in the treatment of various cancers. Its derivative, HJB-1, has been found to significantly alleviate LPS-induced pulmonary histological alterations, inflammatory cells infiltration, lung edema, as well as the generation of inflammatory cytokines TNF-α, IL-1β, and IL-6 in BALF . Therefore, Jolkinolide B and its derivatives may serve as promising candidates in future anti-cancer drug development .
properties
IUPAC Name |
(1S,3R,8R,10R,11R,12R,17R)-5,12,16,16-tetramethyl-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-10-12-14-19(22-14)9-6-11-17(2,3)7-5-8-18(11,4)13(19)15-20(12,23-15)24-16(10)21/h11,13-15H,5-9H2,1-4H3/t11-,13+,14-,15-,18-,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVOCMGDFRGRKF-MCDHERAVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3C4(O3)CCC5C(CCCC5(C4C6C2(O6)OC1=O)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@@H]3[C@]4(O3)CC[C@H]5[C@]([C@@H]4[C@@H]6[C@]2(O6)OC1=O)(CCCC5(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70958923 | |
Record name | 4,4,8,11c-Tetramethyl-1,2,3,4,4a,5,6,11a,11b,11c-decahydrobisoxireno[3,4:1,10a]phenanthro[3,2-b]furan-9(7aH)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70958923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Jolkinolide B | |
CAS RN |
37905-08-1 | |
Record name | Jolkinolide B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37905-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Jolkinolide B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037905081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4,8,11c-Tetramethyl-1,2,3,4,4a,5,6,11a,11b,11c-decahydrobisoxireno[3,4:1,10a]phenanthro[3,2-b]furan-9(7aH)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70958923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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